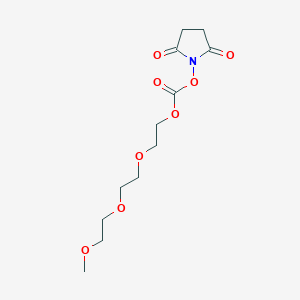

m-PEG3-succinimidyl carbonate

Beschreibung

Context of Poly(ethylene glycol) (PEG) Modification in Advanced Bioconjugation

Poly(ethylene glycol) is a synthetic, water-soluble polymer known for its biocompatibility, lack of toxicity, and low immunogenicity. cd-bioparticles.comthermofisher.com When attached to a therapeutic agent, PEG chains can confer several advantageous properties. They can increase the hydrodynamic size of the molecule, which reduces its clearance by the kidneys and prolongs its circulation time in the bloodstream. cd-bioparticles.comnih.gov This "stealth effect" also helps to shield the molecule from the host's immune system, thereby reducing its immunogenicity. cd-bioparticles.commdpi.com Furthermore, PEGylation can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation. cd-bioparticles.comfrontiersin.org

The versatility of PEGylation stems from the ability to chemically activate the terminal hydroxyl groups of the PEG polymer, creating reactive functionalities that can form stable covalent bonds with specific groups on biomolecules. sigmaaldrich.com A variety of activated PEG derivatives have been developed, each with its own specific reactivity and applications. These include derivatives that react with amine groups, such as N-hydroxysuccinimide (NHS) esters, and those that target sulfhydryl groups, like maleimides. frontiersin.org The choice of the activating group, as well as the length and architecture (linear or branched) of the PEG chain, can be tailored to optimize the desired pharmacokinetic and pharmacodynamic profile of the final conjugate. nih.govsigmaaldrich.com

Role of m-PEG3-Succinimidyl Carbonate as a Versatile Activated PEG Reagent

Among the diverse array of activated PEG reagents, this compound stands out as a particularly useful and versatile tool in bioconjugation. This molecule consists of a monomethoxy-terminated PEG chain with three ethylene (B1197577) glycol units, which is activated with a succinimidyl carbonate group. broadpharm.comcreative-biolabs.comchemicalbook.com The methoxy (B1213986) group at one end renders the PEG chain inert, preventing unwanted crosslinking reactions. psu.edu

The key to the reactivity of this compound lies in its succinimidyl carbonate (SC) moiety. This group is highly reactive towards primary amine groups, which are commonly found on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. broadpharm.comjenkemusa.com The reaction between the succinimidyl carbonate and an amine results in the formation of a stable carbamate (B1207046) (urethane) linkage. jenkemusa.comdrugbank.com This type of linkage is known to be more resistant to hydrolysis compared to the ester bonds formed by some other amine-reactive reagents, contributing to the long-term stability of the resulting PEGylated conjugate. drugbank.com

The discrete and relatively short PEG3 linker provides a defined spacer between the conjugated molecule and the PEG chain, which can be advantageous in preserving the biological activity of the parent molecule by minimizing steric hindrance. thermofisher.com The hydrophilic nature of the PEG linker also enhances the water solubility of the modified molecule. broadpharm.comchemicalbook.com These properties make this compound a valuable reagent for a variety of applications, including the PEGylation of proteins, peptides, and other biomolecules for therapeutic and research purposes, as well as in the development of targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs). chemicalbook.commedchemexpress.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUAHGNZBWSEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Characteristics of M Peg3 Succinimidyl Carbonate

Synthetic Methodologies for m-PEG3-Succinimidyl Carbonate and Related Analogs

The synthesis of this compound involves a multi-step process that begins with the activation of the terminal hydroxyl group of a methoxy-terminated polyethylene (B3416737) glycol (mPEG) and culminates in the introduction of a highly reactive N-hydroxysuccinimide (NHS) leaving group.

Activation of Poly(ethylene glycol) Hydroxyl Termini to Carbonate Esters

The initial and crucial step in synthesizing m-PEG-succinimidyl carbonate is the activation of the terminal hydroxyl group of the mPEG molecule. This is typically achieved by reacting the mPEG with an activating agent to form a more reactive intermediate. One common method involves the use of p-nitrophenyl chloroformate to convert the hydroxyl group into a p-nitrophenyl carbonate. nih.govresearchgate.net The extent of this activation can be monitored by UV analysis of the p-nitrophenol released after alkaline hydrolysis. nih.govresearchgate.net Another approach utilizes N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to directly form the succinimidyl carbonate ester. nih.gov

Introduction of the N-Hydroxysuccinimide (NHS) Leaving Group

The N-hydroxysuccinimide (NHS) ester is a key feature of this compound, as it provides a highly reactive site for conjugation with primary amines on biomolecules. thermofisher.cnnih.gov The introduction of the NHS group is often accomplished by reacting the activated PEG intermediate with N-hydroxysuccinimide. For instance, a PEG-carboxylic acid derivative can be reacted with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the NHS ester. nih.govresearchgate.net In the case of succinimidyl carbonate formation, the NHS group is incorporated directly during the activation step with DSC. nih.gov The resulting succinimidyl carbonate group is highly reactive towards nucleophilic attack by primary amines, leading to the formation of a stable carbamate (B1207046) linkage and the release of the NHS leaving group. axispharm.comcreativepegworks.com

Specific Approaches for this compound Production

The production of this compound specifically involves using a monodisperse mPEG with three ethylene (B1197577) glycol units. The synthesis follows the general principles outlined above. The terminal hydroxyl group of m-PEG3-OH is activated, often with disuccinimidyl carbonate (DSC), to form the desired this compound. nih.gov The purity and identity of the final product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry. The resulting compound is a PEG linker containing a succinimidyl carbonate end group that is reactive towards amines, forming stable carbamate bonds. imyjet.comchemicalbook.com The hydrophilic PEG linker enhances the water solubility of the molecule. chemicalbook.combroadpharm.com

Derivatization Strategies for Heterobifunctional m-PEG-Succinimidyl Carbonate Constructs

The versatility of m-PEG-succinimidyl carbonate chemistry allows for the creation of more complex, heterobifunctional molecules that possess a second, orthogonal reactive group. This enables multi-step conjugation strategies and the construction of sophisticated biomolecular architectures.

Integration of Orthogonal Reactive Moieties (e.g., Alkyne-mPEG-Succinimidyl Carbonate)

A prime example of a heterobifunctional PEG linker is α-alkyne-ω-succinimidyl carbonate PEG. This molecule incorporates a terminal alkyne group at one end of the PEG chain and a succinimidyl carbonate at the other. The synthesis of such a construct involves several steps. nih.govnih.gov First, an α-alkyne-ω-hydroxyl PEG is prepared. nih.gov The hydroxyl end is then modified, for example, with diglycolic anhydride (B1165640) to create a carboxylic acid terminus. nih.gov This carboxylic acid can be further activated, or the hydroxyl group can be directly reacted to introduce the succinimidyl carbonate moiety. The alkyne group provides a reactive handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable and specific attachment of azide-containing molecules. nih.govbroadpharm.com This dual functionality permits the sequential or simultaneous conjugation of two different molecules.

Synthesis of Branched m-PEG-Succinimidyl Carbonate Architectures

Branched PEG structures can offer advantages over linear PEGs, such as increased hydrodynamic volume and enhanced shielding of the conjugated biomolecule. The synthesis of branched m-PEG-succinimidyl carbonate architectures can be achieved through various strategies. One approach involves using a central core molecule, such as lysine (B10760008), which has multiple functional groups that can be used to attach PEG chains. For example, two linear mPEG chains can be attached to the two amino groups of lysine. google.com The remaining carboxylic acid group of the lysine can then be activated to an NHS ester or a succinimidyl carbonate, creating a Y-shaped or "forked" PEGylation reagent. google.com This allows for the attachment of a larger PEG mass at a single point on a biomolecule.

Reaction Kinetics and Mechanistic Insights in M Peg3 Succinimidyl Carbonate Mediated Conjugation

Nucleophilic Acylation Mechanism with Primary Amines

The primary mechanism by which m-PEG3-succinimidyl carbonate reacts with primary amines is through nucleophilic acylation. In this reaction, the unprotonated primary amine group on a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinimidyl carbonate. This attack initiates a substitution reaction, leading to the formation of a stable urethane (B1682113) (carbamate) linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. jenkemusa.com

The reaction can be summarized as follows:

Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the succinimidyl carbonate.

Leaving Group Departure: The N-hydroxysuccinimide moiety is expelled.

Product Formation: A stable urethane bond is formed between the PEG linker and the target molecule.

This process is favored under mild reaction conditions, making it suitable for use with sensitive biological molecules.

Factors Influencing Reaction Efficiency and Selectivity

The efficiency and selectivity of the conjugation reaction involving this compound are influenced by several key parameters, including pH, temperature, reaction time, and steric factors. Careful optimization of these conditions is crucial to maximize the yield of the desired conjugate while minimizing side reactions.

The pH of the reaction medium is a critical factor governing the rate and specificity of the conjugation reaction. The reaction between the succinimidyl carbonate and a primary amine is highly pH-dependent. windows.netlumiprobe.cominterchim.frlumiprobe.com For the nucleophilic attack to occur, the primary amine must be in its unprotonated, nucleophilic state. At low pH, the amino group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. windows.netlumiprobe.cominterchim.frlumiprobe.com

The half-life of NHS esters is significantly affected by pH. For instance, at pH 7, the half-life can be several hours, while at pH 8.6, it can drop to as little as 10 minutes. thermofisher.comrsc.orgthermofisher.com

Interactive Data Table: Half-life of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Not Specified | 1 hour |

| 8.6 | 4 | 10 minutes |

Note: Data is for general NHS esters and provides an approximation for succinimidyl carbonate behavior. thermofisher.comthermofisher.com

Temperature and reaction time are interconnected parameters that influence the kinetics of both the conjugation and hydrolysis reactions. Generally, increasing the temperature accelerates the rate of both reactions. Conjugation reactions with NHS esters are often carried out at room temperature for 0.5 to 4 hours or at 4°C overnight. thermofisher.comwindows.netnanocs.net

Lowering the reaction temperature can help to mitigate the rate of hydrolysis, which can be particularly beneficial when working at higher pH values. researchgate.net However, this also slows down the desired conjugation reaction, necessitating a longer reaction time to achieve a comparable yield. For instance, a reaction that takes 30-60 minutes at room temperature might require 2 hours at 4°C. nanocs.net The stability of the this compound reagent itself is also a consideration; it is typically stored at low temperatures (e.g., -20°C) under desiccated conditions to prevent degradation.

Steric hindrance can play a significant role in the conjugation of this compound to large biomacromolecules like proteins. The accessibility of the primary amine groups on the surface of the protein can influence the reaction efficiency. nih.gov Amine groups located in sterically hindered regions of the protein may react more slowly or not at all.

Impact of Temperature and Reaction Time

Formation of Stable Urethane Linkages via Carbonate Activation

A key feature of using a succinimidyl carbonate for conjugation is the formation of a highly stable urethane (also known as carbamate) linkage. jenkemusa.comucl.ac.be This linkage is formed between the PEG moiety and the primary amine of the target molecule. jenkemusa.comessentialchemicalindustry.orgwikipedia.org Polyurethanes are polymers characterized by these urethane links. essentialchemicalindustry.orgwikipedia.org

Compared to the amide bonds formed by the more common NHS esters of carboxylic acids, urethane bonds are generally more resistant to hydrolysis, particularly at basic pH. This enhanced stability can be advantageous for creating long-lasting bioconjugates. While the reaction kinetics of succinimidyl carbonates can be slower than that of some NHS esters, this can offer better control over the conjugation process. ucl.ac.be The resulting poly(hydroxyurethane) structures, in the context of polymerization, are formed from the reaction of cyclic carbonates with amines. researchgate.netspecificpolymers.com

Applications of M Peg3 Succinimidyl Carbonate in Bioconjugation and Therapeutics Research

Protein and Peptide PEGylation Strategies

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins and peptides, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. This modification enhances the therapeutic properties of biomacromolecules by increasing their hydrodynamic size, which in turn reduces renal clearance, prolongs circulating half-life, and shields them from proteolytic enzymes and immune recognition. nih.govucl.ac.be Among the various PEGylating agents, m-PEG3-succinimidyl carbonate stands out as a versatile reagent. It features a methoxy-capped tri-ethylene glycol unit and an amine-reactive N-hydroxysuccinimide (NHS) carbonate group, enabling controlled conjugation to biomolecules. creative-biolabs.combroadpharm.com

N-Terminal Specific Conjugation Approaches

Achieving site-specific modification is crucial to preserve the biological activity of therapeutic proteins. N-terminal PEGylation is a highly sought-after strategy because it typically avoids modification of lysine (B10760008) residues that may be critical for a protein's function. scielo.br This selectivity is accomplished by exploiting the difference in the acidity (pKa) between the α-amino group at the N-terminus (pKa ≈ 7.6 to 8.0) and the ε-amino groups of lysine side chains (pKa ≈ 9.3 to 10.5). scielo.br

By conducting the PEGylation reaction with this compound at a controlled pH below 8.0, the N-terminal amine is more nucleophilic and thus more reactive than the predominantly protonated lysine residues. scielo.breuropeanpharmaceuticalreview.com This pH-controlled method allows for a more homogenous product, with the PEG chain selectively attached to the N-terminus. europeanpharmaceuticalreview.comnih.gov For example, the development of Neulasta® (pegfilgrastim) utilized a similar principle, where a PEG-aldehyde was selectively conjugated to the N-terminal methionine of granulocyte-colony stimulating factor (G-CSF) under mild acidic conditions. europeanpharmaceuticalreview.comcreativepegworks.com

Lysine Residue Non-Specific and Semi-Specific Modification

In contrast to the targeted N-terminal approach, PEGylation can be directed towards the numerous lysine residues present on a protein's surface. Lysine is one of the most abundant amino acids, and its side chain contains a primary amine that is a common target for NHS esters like this compound. scielo.brnih.gov To facilitate this reaction, the pH is raised to a range of 8.0 to 9.5, which deprotonates the ε-amino groups of lysine, making them highly nucleophilic and reactive. lumiprobe.comaatbio.com

Site-Specific PEGylation Methodologies Utilizing this compound

To overcome the heterogeneity of random lysine modification, more advanced site-specific methods have been developed. These techniques allow for the precise placement of a PEG chain, ensuring a uniform product with preserved function. nih.gov

One powerful strategy involves genetic engineering to introduce a uniquely reactive amino acid at a specific, non-critical site on the protein. For instance, an N-terminal cysteine residue can be introduced. While this compound itself does not react with cysteines, a method has been described to transform NHS-esters into chemoselective thioesters that can then specifically label an N-terminal cysteine. researchgate.net This two-step, one-pot method first converts the NHS ester into a more selective thioester, which then reacts with the N-terminal cysteine to form a stable amide bond, achieving site-specific labeling. researchgate.netnih.gov

Another advanced method is enzymatic PEGylation, which uses enzymes like transglutaminase to catalyze the site-specific attachment of an amine-containing PEG derivative to glutamine residues. scielo.br While this method doesn't directly use the succinimidyl carbonate group, the principle of achieving a homogenous, site-specifically modified therapeutic is a shared goal.

Impact of PEGylation on Biomacromolecule Conformation and Functionality

The attachment of PEG chains, including those installed via this compound, can significantly alter a biomacromolecule's physical and biological properties. nih.gov The polymer chain increases the hydrodynamic volume of the protein, which effectively creates a shield. ucl.ac.be This "stealth effect" has several key benefits:

Increased Stability : PEGylation can protect the protein from proteolytic degradation. nih.gov

Reduced Immunogenicity : The PEG shield can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response. nih.govfrontiersin.org

Improved Pharmacokinetics : The larger size of the PEG-protein conjugate slows its clearance by the kidneys, leading to a longer circulating half-life in the bloodstream. nih.gov

However, these benefits can come with a trade-off. The PEG chain can sometimes interfere with the protein's native conformation or sterically hinder its interaction with binding partners or substrates, potentially leading to a decrease in biological activity. frontiersin.orgmdpi.com The impact is highly dependent on the PEGylation site, the size of the PEG chain, and the number of attached chains. nih.govnih.gov Studies have shown that PEGylation can increase, decrease, or have no effect on conformational stability, highlighting the complexity of these interactions. nih.gov Therefore, a critical aspect of developing PEGylated therapeutics is to carefully select the modification strategy to balance the pharmacokinetic advantages with the preservation of function. mdpi.com

| PEGylation Strategy | Target Residue(s) | Typical Reaction pH | Key Outcome |

| N-Terminal Specific | α-Amine at N-terminus | 7.0 - 8.0 | Homogeneous, site-specific product; high retention of activity. scielo.breuropeanpharmaceuticalreview.com |

| Lysine Non-Specific | ε-Amines of Lysine | 8.0 - 9.5 | Heterogeneous mixture of isomers; increased stability and solubility. nih.govlumiprobe.comaatbio.com |

| Site-Specific (Thioester) | Engineered N-terminal Cysteine | ~7.0 - 7.5 (for thioester reaction) | Homogeneous, precisely located conjugate; minimizes functional impact. researchgate.net |

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. jenkemusa.com These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. jenkemusa.com

This compound as a Core Linker in PROTAC Architectures

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy. nih.govnih.gov It must position the target protein and the E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex, which is a prerequisite for target ubiquitination and degradation. nih.gov

PEG-based linkers, including those derived from this compound, are among the most common motifs used in PROTAC design. jenkemusa.comnih.gov The this compound molecule is a valuable building block for PROTAC synthesis for several reasons: medchemexpress.commedchemexpress.euxcessbio.com

Flexibility : The PEG chain provides conformational flexibility, allowing the PROTAC to adopt the optimal conformation for ternary complex formation. precisepeg.commusechem.com

Reactive Handle : The succinimidyl carbonate group provides a reliable and efficient way to connect the linker to the other components of the PROTAC. creative-biolabs.combroadpharm.com It reacts readily with primary amines, which are often present or can be easily incorporated into the E3 ligase ligand or the target-binding warhead, forming a stable carbamate (B1207046) or amide bond. broadpharm.comnih.gov

The commercial availability of building blocks like this compound enables the rapid and modular synthesis of PROTAC libraries where the linker length and composition can be systematically varied to optimize degradation potency. nih.gov Research has shown that even subtle changes, such as altering a linker from an alkyl chain to a PEG chain of similar length, can significantly impact degradation efficiency, underscoring the linker's crucial role. nih.gov

| Feature of m-PEG3 Unit | Contribution to PROTAC Function |

| Hydrophilicity | Improves solubility and cell permeability. jenkemusa.comprecisepeg.com |

| Flexibility | Allows exploration of conformations to form a stable ternary complex. precisepeg.commusechem.com |

| Defined Length | Provides a systematic way to vary the distance between the two ligands. nih.gov |

| Succinimidyl Carbonate Group | Enables efficient and stable covalent attachment during synthesis. broadpharm.comnih.gov |

Strategies for Conjugating E3 Ligase Ligands and Target Protein Binders

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govfrontiersin.org The linker connecting the E3 ligase ligand and the target protein binder is a critical component of a PROTAC's design, influencing its efficacy and physicochemical properties. explorationpub.com this compound serves as a valuable building block in the synthesis of these linkers. medchemexpress.eumedchemexpress.comxcessbio.com

The succinimidyl carbonate group of this compound is amine-reactive, allowing for its conjugation to an available amine group on either the E3 ligase ligand or the target protein binder. broadpharm.com This reaction forms a stable carbamate linkage. The methoxy-terminated PEG3 portion of the molecule then provides a hydrophilic spacer. The other end of the PROTAC can be synthesized by modifying the terminal methoxy (B1213986) group or by using a heterobifunctional PEG linker from the start. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule. biochempeg.com

The length and composition of the linker are crucial for the formation of a stable and effective ternary complex between the E3 ligase, the PROTAC, and the target protein. explorationpub.com The three-unit PEG chain of this compound provides a defined length that can be systematically varied by using longer or shorter PEG analogues to optimize PROTAC activity. nih.gov Researchers often synthesize a library of PROTACs with different linker lengths to identify the optimal spacer for a given target and E3 ligase pair. nih.gov

For instance, in the development of PROTACs targeting the anti-apoptotic protein BCL-XL, over 50 PROTACs were synthesized with varying linkers to find a potent and selective degrader. nih.gov The use of well-defined PEG linkers like those derived from this compound facilitates this systematic approach to linker optimization.

Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.com The linker connecting the antibody to the drug is a key determinant of the ADC's stability, efficacy, and safety. fujifilm.comnih.gov

This compound in Non-Cleavable ADC Linker Synthesis

This compound is utilized in the synthesis of non-cleavable linkers for ADCs. creative-biolabs.comchemsrc.com Non-cleavable linkers remain intact during circulation and after internalization into the target cell. The entire ADC-linker-drug complex is internalized, and the drug is released through the degradation of the antibody in the lysosome. nih.gov This approach can reduce off-target toxicity associated with premature drug release. nih.gov

The succinimidyl carbonate moiety of this compound reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable urethane (B1682113) bond. ucl.ac.bejenkemusa.com The PEG3 portion of the linker can improve the pharmacokinetic properties of the ADC. google.com The use of a PEG linker can increase the hydrophilicity of the ADC, which can help to mitigate aggregation issues that may arise from conjugating hydrophobic drug payloads to the antibody. nih.gov

Considerations for Drug Loading and Conjugation Sites

The number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), significantly impacts the ADC's efficacy and therapeutic index. google.com Conjugation of this compound-derived linkers to lysine residues on the antibody typically results in a heterogeneous mixture of ADCs with varying DARs. This is because monoclonal antibodies have numerous surface-accessible lysine residues. tandfonline.com

While a higher drug loading can increase potency, it can also lead to faster clearance from circulation and a narrower therapeutic window. google.com Therefore, controlling the DAR is a critical aspect of ADC development. Site-specific conjugation methods are being developed to produce more homogeneous ADCs with a defined DAR, which can lead to improved pharmacokinetic properties and a better therapeutic index. fujifilm.comgoogle.com

Cell Surface Modification for Immunomodulation and Biological Studies

The covalent attachment of polyethylene glycol (PEG) chains to cell surfaces, a process known as PEGylation, can alter their biological properties, such as reducing immunogenicity. ucl.ac.be this compound can be used as a reagent for this type of surface modification due to its amine-reactive nature. broadpharm.combroadpharm.com

PEGylation of Red Blood Cells for Immune Evasion Research

PEGylation of red blood cells (RBCs) has been investigated as a strategy to mask blood group antigens and prevent immune recognition, which is a major concern in blood transfusions. ijbiotech.com By attaching PEG chains to the surface proteins of RBCs, it is possible to create a protective hydrophilic layer that sterically hinders antibody binding. ucl.ac.be

In one study, methoxy poly(ethylene glycol) activated with succinimidyl carbonate was covalently attached to human red blood cells. The effectiveness of the polymer coating was evaluated by its ability to inhibit agglutination by blood-type specific antisera. The results showed that PEGylation with succinimidyl carbonate-activated mPEG was effective in shielding the RBCs from antibodies. The study also determined optimal conditions for the PEGylation reaction, including pH, temperature, and reaction time, to maximize the coating efficiency while maintaining the morphological integrity of the RBCs.

| Parameter | Optimal Condition for mPEG-Succinimidyl Carbonate |

| pH | 8.7 |

| Temperature | 14°C |

| Reaction Time | 60 min |

Table showing optimal conditions for PEGylation of red blood cells with mPEG-succinimidyl carbonate.

Surface Engineering of Pancreatic Islets for Immunoprotection Studies

Transplantation of pancreatic islets is a promising treatment for type 1 diabetes, but immune rejection of the transplanted cells is a major hurdle. tandfonline.comfrontiersin.org Surface modification of islets with PEG has been explored as a method to protect them from the host's immune system. nih.govresearchgate.net

A study investigated the effect of different concentrations of mPEG-succinimidyl carbonate (mPEG-SC) with a molecular weight of 5 kDa on the camouflaging of pancreatic islets. tandfonline.com The results indicated that increasing the concentration of mPEG-SC led to a more effective protection of the islets from immune cells, as evidenced by a decrease in the secretion of interleukin-2 (B1167480) (IL-2), a cytokine involved in the activation of the immune response. tandfonline.com However, high concentrations of the polymer were found to negatively affect the viability and function of the islets. tandfonline.com This highlights the need to optimize the polymer concentration to achieve a balance between immunoprotection and islet health.

| mPEG-SC Concentration | IL-2 Secretion Reduction | Islet Viability |

| Up to 22 mg/mL | Up to 70% | Tolerated |

| Above 22 mg/mL | - | Decreased |

Table summarizing the effects of mPEG-SC concentration on pancreatic islet immunoprotection and viability. tandfonline.com

Enzyme Immobilization and Biocatalysis

The immobilization of enzymes onto solid supports is a critical strategy in biocatalysis, designed to enhance enzyme stability, facilitate reuse, and simplify downstream product purification. The choice of linker for attaching the enzyme to a support is paramount to the success of the immobilization process. This compound is a heterobifunctional crosslinker that has gained attention in this field. It consists of a methoxy-terminated polyethylene glycol (PEG) chain of three units, which provides hydrophilicity and a flexible spacer arm. creative-biolabs.combroadpharm.com At the other end, it features a succinimidyl carbonate (SC) group, a reactive moiety for covalent bond formation. creative-biolabs.combroadpharm.com

Covalent Attachment of Enzymes to Support Materials via this compound Linkages

The covalent attachment of enzymes to various support materials is a robust method for creating stable and reusable biocatalysts. The use of this compound facilitates this process through a specific and efficient chemical reaction. The core of this process lies in the reactivity of the N-hydroxysuccinimide (NHS) ester of the carbonate group. scielo.br

The succinimidyl carbonate moiety is highly reactive toward primary amine groups, such as the ε-amino group of lysine residues found abundantly on the surface of most enzymes. scielo.brmdpi.com The reaction, which typically proceeds optimally at a pH between 7 and 9, results in the formation of a stable, covalent urethane (or carbamate) linkage between the PEG linker and the enzyme. broadpharm.commdpi.com This reaction is an acylation mechanism where the enzyme's nucleophilic amine group attacks the carbonyl carbon of the succinimidyl carbonate, displacing the N-hydroxysuccinimide leaving group. scielo.brmdpi.com

The PEG component of the linker serves multiple functions. Its hydrophilic nature can help to maintain the enzyme's solubility and create a favorable microenvironment for catalysis. frontiersin.org Furthermore, the PEG chain acts as a flexible spacer arm, which physically separates the enzyme from the support surface. This separation can prevent denaturation caused by unfavorable interactions with the support material and reduce steric hindrance, thereby preserving the enzyme's conformational flexibility and access to its active site. bmbreports.org

While this compound itself can be used to directly modify the enzyme (a process known as PEGylation), it is also a component in more complex immobilization strategies. For instance, a support material (e.g., silica (B1680970), nanoparticles, or polymeric beads) can be functionalized with amine groups. A bifunctional PEG linker containing two NHS-carbonate groups could then be used to first react with the support and subsequently with the enzyme, tethering the enzyme to the surface. Similarly, linkers like N,N'-disuccinimidyl carbonate have been used to activate carbon-coated nanoparticles, which then become reactive towards enzyme amine groups for covalent immobilization. researchgate.net

Multi-Enzyme Co-immobilization Strategies

While specific studies detailing the use of this compound for multi-enzyme co-immobilization are not prevalent, the principles have been demonstrated using analogous PEG-based linking strategies. These strategies generally fall into random or positional co-immobilization. researchgate.net

A relevant example involves the co-immobilization of three enzymes from the octadecanoid pathway—soybean lipoxygenase, rice allene (B1206475) oxide synthase-1, and rice allene oxide cyclase—onto a single support of nanoporous rice husk silica. tandfonline.com In this research, a polyethylene glycol (PEG) linker activated with epichlorohydrin (B41342) was used to covalently bind the enzymes to the support. tandfonline.com The goal was the one-pot synthesis of cis-(+)-12-oxophytodienoic acid from α-linolenic acid. The study compared the efficiency of the co-immobilized system to single-enzyme immobilization.

Table 1: Research Findings on Multi-Enzyme Co-Immobilization on a PEG-linked Support

| Enzyme System | Support Material | Linker Type | Process | Product Yield | Reference |

|---|---|---|---|---|---|

| Soybean lipoxygenase, rice allene oxide synthase-1, rice allene oxide cyclase | Nanoporous rice husk silica | Epichlorohydrin-Polyethylene Glycol (ECH-PEG) | Consecutive reactions for cis(+)-12-oxophytodienoic acid synthesis | 65.1% | tandfonline.com |

Enhancement of Enzymatic Stability and Reusability through Immobilization

A primary driver for enzyme immobilization is the significant improvement in stability and reusability compared to the free enzyme in solution. Covalent modification with linkers like m-PEG-succinimidyl carbonate (mPEG-SC) has been shown to confer substantial benefits, particularly in terms of thermal stability and resistance to autolysis. nih.gov

In one study, laccase from Myceliophthora thermophila was modified using mPEG-SC, resulting in a PEGylated enzyme with markedly improved thermal stability. mdpi.com After incubation at 40°C for 24 hours, the modified laccase retained more than double the initial activity of the native, unmodified enzyme. mdpi.com This enhancement is attributed to the PEG chains shielding the protein and stabilizing its tertiary structure. mdpi.com

Similarly, research on trypsin modification with mPEG-SC demonstrated a significant enhancement in thermal stability between 45°C and 70°C. nih.gov The modified trypsin was also markedly more resistant to autolysis (self-digestion) over a period of 180 minutes. nih.gov Beyond stability, the covalent modification also impacted the enzyme's catalytic properties. The Michaelis-Menten constant (Km) of the modified trypsin decreased approximately twofold, while the catalytic efficiency (kcat/Km) increased by three- to four-fold, indicating a higher affinity for the substrate and a more efficient catalytic process. nih.gov

Table 2: Impact of mPEG-SC Modification on Laccase Thermal Stability

| Enzyme | Modification | Condition | Result | Reference |

|---|---|---|---|---|

| Laccase (from Myceliophthora thermophila) | PEGylation with mPEG-SC | Incubation at 40°C for 24 hours | Retained >200% of the initial activity compared to the native enzyme | mdpi.com |

Table 3: Kinetic and Stability Parameters of Trypsin Modified with mPEG-SC

| Parameter | Effect of mPEG-SC Modification | Reference |

|---|---|---|

| Thermal Stability (45-70°C) | Significantly enhanced | nih.gov |

| Resistance to Autolysis | Markedly increased | nih.gov |

| Km (Michaelis-Menten constant) | Decreased by ~2-fold | nih.gov |

| kcat/Km (Catalytic Efficiency) | Increased by ~3-4-fold | nih.gov |

The reusability of enzymes is another critical advantage conferred by immobilization. In a study where enzymes were covalently immobilized on a PEG-linked silica support, the biocatalysts demonstrated excellent recyclability. tandfonline.com The immobilized enzymes could be reused for at least 10 cycles while retaining high catalytic activity, a crucial factor for the economic viability of industrial biocatalytic processes. tandfonline.com

Integration of M Peg3 Succinimidyl Carbonate in Advanced Materials Science and Nanotechnology

Polymeric Scaffold Engineering for Regenerative Medicine and Tissue Engineering

In the realm of regenerative medicine and tissue engineering, the design of polymeric scaffolds is fundamental for creating environments that support cell growth and tissue regeneration. The modification of these scaffolds is greatly enhanced by the use of m-PEG3-succinimidyl carbonate.

Hydrogel and Cryogel Fabrication with Amine-Reactive Carbonate Groups

Hydrogels and cryogels, which are three-dimensional polymer networks with high water content, serve as excellent scaffolds in tissue engineering by mimicking the natural extracellular matrix. The amine-reactive succinimidyl carbonate end of this compound readily forms stable carbamate (B1207046) bonds with primary amines found in polymers like chitosan (B1678972) and gelatin. mdpi.combroadpharm.com This reaction is essential for creating crosslinked hydrogel and cryogel structures. rsc.org

The integration of the m-PEG3 chain provides multiple benefits. Its hydrophilic nature improves the water retention of hydrogels, which is critical for cell survival and the transport of nutrients. The PEG chains also help to create a surface that resists fouling by reducing the non-specific adsorption of proteins, which in turn minimizes the body's foreign body response. By adjusting the level of PEGylation, researchers can control the mechanical strength, swelling characteristics, and degradation time of these scaffolds to meet the needs of specific applications, such as cartilage repair or wound healing. rsc.org

Dendritic Polymer Functionalization for Biomedical Applications

Dendritic polymers, or dendrimers, are highly branched macromolecules with a precise three-dimensional structure. researchgate.net Their surface is rich in functional groups, making them suitable for biomedical uses like drug and gene delivery. researchgate.netconicet.gov.ar

Functionalizing these dendritic polymers with this compound improves their biocompatibility and extends their circulation time within the body. researchgate.net The succinimidyl carbonate group reacts with primary amine groups on the surface of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers. researchgate.netnih.gov This PEGylation process helps to mask the positive surface charge of the dendrimers, which can otherwise cause toxicity and quick removal from the bloodstream. The resulting PEGylated dendrimers are less likely to trigger an immune response and have better pharmacokinetic properties, making them more efficient for delivering therapeutic agents. jenkemusa.com

Surface Functionalization for Biosensing and Diagnostic Platforms

The effectiveness of biosensors and diagnostic tools relies heavily on the stable immobilization of biomolecules on a sensor surface without compromising their biological activity. This compound offers a flexible method for creating these functional and stable surfaces.

Fabrication of Functional Interfaces for Biomolecular Immobilization

A crucial step in developing biosensors is creating a functional interface to immobilize biomolecules such as antibodies, enzymes, or nucleic acids. The surface of a sensor, which can be made of materials like gold or silica (B1680970), is first altered to have primary amine groups. Treating this surface with this compound results in a coating of reactive succinimidyl carbonate groups that can then bind to the amine groups of the desired biomolecules. redalyc.orgethz.ch

The m-PEG3 linker in this setup serves two main functions. It acts as a flexible spacer, holding the immobilized biomolecule away from the surface and making it more accessible to the target analytes. Secondly, the PEG layer reduces non-specific binding of other molecules, which helps to lower background noise and improve the sensor's signal-to-noise ratio.

Development of Responsive Polymer Brushes

Responsive polymer brushes are thin layers of polymers attached to a surface that can alter their shape in response to stimuli like changes in temperature or pH. ethz.chsurfchem.dk These "smart" surfaces have potential applications in areas such as controlled drug release and biosensing. ethz.ch

This compound can be used to initiate the growth of or to functionalize the ends of these polymer chains. For example, a surface can be prepared for polymerization, and after the polymer brushes are grown, their ends can be modified to have primary amine groups. A subsequent reaction with this compound introduces a reactive carbonate group, which can then be used to attach other molecules. acs.org This allows for the creation of multifunctional surfaces with adjustable properties.

Nanoparticle Functionalization for Targeted Delivery Systems

Nanoparticles are increasingly being used as carriers for the targeted delivery of drugs and imaging agents. mdpi.com Modifying their surface with this compound is a key step in creating effective and safe nanomedicines. tandfonline.com

The functionalization of nanoparticles, including liposomes and polymeric or inorganic nanoparticles, with this compound involves creating amine groups on their surface and then reacting them with the crosslinker. jenkemusa.com This results in a PEGylated surface.

This PEG coating acts as a "stealth" layer, reducing the uptake of nanoparticles by the reticuloendothelial system and thereby extending their circulation time in the blood. mdpi.comacs.org This longer circulation increases the chances of the nanoparticles reaching their intended target. The end of the PEG chain can also be used to attach targeting ligands, such as antibodies, that can bind to specific receptors on diseased cells, like cancer cells. tandfonline.com This active targeting approach helps to increase the concentration of nanoparticles at the desired site, improving treatment effectiveness while reducing side effects. mdpi.comtandfonline.com

| Research Application Area | Key Findings |

| Hydrogel/Cryogel Fabrication | The use of this compound enables the tunable crosslinking of polymers with amine groups, leading to hydrogels and cryogels with controllable mechanical properties, swelling ratios, and degradation rates. The PEG component boosts water retention and minimizes non-specific protein adsorption. |

| Dendritic Polymer Functionalization | PEGylating dendrimers with this compound conceals the surface charge, which diminishes cytotoxicity and immunogenicity. This alteration enhances the pharmacokinetic profile of the dendrimers, rendering them more effective for drug and gene delivery. |

| Biosensor Surface Functionalization | The immobilization of biomolecules using this compound establishes a stable and functional interface. The PEG linker functions as a spacer, which improves the accessibility of biomolecules, and as a shield against non-specific binding, thereby augmenting the sensor's signal-to-noise ratio. |

| Nanoparticle Functionalization | The surface modification of nanoparticles with this compound furnishes a "stealth" coating that extends circulation time by lessening RES uptake. The reactive group facilitates the attachment of targeting ligands, which permits the active targeting of diseased tissues. |

PEGylation of Mesoporous Silica Nanoparticles for Controlled Release

The functionalization of mesoporous silica nanoparticles (MSNs) with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical strategy for advancing their use in controlled drug delivery systems. al-kindipublisher.comresearchgate.net MSNs possess a high surface area and large pore volume, making them excellent candidates for loading significant quantities of therapeutic agents. nanocs.net However, pristine MSNs can be rapidly cleared by the reticuloendothelial system (RES) and may exhibit non-specific interactions with biological components. PEGylation addresses these challenges by creating a hydrophilic and biocompatible stealth layer on the nanoparticle surface. al-kindipublisher.comnih.gov

The chemical compound this compound is an ideal reagent for this purpose. It features a short, discrete PEG chain (n=3) that enhances water solubility and a succinimidyl carbonate group that reacts efficiently with primary amines. creative-biolabs.comsigmaaldrich.com To utilize this linker, the surface of the MSNs is first functionalized with amine groups, typically through treatment with an aminosilane (B1250345) precursor. The amine-functionalized MSNs can then be reacted with this compound. The succinimidyl carbonate group readily couples with the surface amine groups to form stable carbamate linkages, effectively grafting the m-PEG3 chains onto the MSN surface. nanocs.net

This surface modification has a profound impact on the drug release characteristics of the nanoparticles. The PEG layer can act as a gatekeeper, sterically hindering the premature release of the encapsulated drug from the mesopores. royalsocietypublishing.org The release of the therapeutic payload then occurs in a more controlled and sustained manner, which can be influenced by the physiological environment. al-kindipublisher.comnih.gov

Research findings have consistently demonstrated that PEGylation slows down the release of encapsulated drugs from MSNs. For example, a study on the release of Fenbendazole from PEGylated MCM-41 silica nanoparticles showed a more controlled release profile compared to their non-PEGylated counterparts at different pH values, mimicking gastric and intestinal conditions. nih.gov This controlled release is crucial for maintaining therapeutic drug concentrations over an extended period and minimizing systemic toxicity. researchgate.net

Below is a data table summarizing the effect of PEGylation on the release of a model drug from mesoporous silica nanoparticles.

Table 1: Cumulative Drug Release from Mesoporous Silica Nanoparticles (MSNs)

| Time (hours) | Cumulative Release from MCM-FBZ NPs (%) at pH 1.2 | Cumulative Release from PEG-MCM-FBZ NPs (%) at pH 1.2 | Cumulative Release from MCM-FBZ NPs (%) at pH 6.8 | Cumulative Release from PEG-MCM-FBZ NPs (%) at pH 6.8 |

|---|---|---|---|---|

| 0.5 | 65 | 61 | 48 | 46 |

| 12 | 97 | 88 | 78 | 70 |

The data clearly illustrates that the presence of a PEG layer on the nanoparticle surface results in a lower cumulative drug release over 12 hours at both acidic and neutral pH, confirming the role of PEGylation in achieving controlled release. nih.gov

Surface Modification of Magnetic Nanoparticles for Advanced Bioapplications

The surface modification of magnetic nanoparticles (MNPs), particularly iron oxide nanoparticles, with this compound is a key step in preparing these materials for advanced bioapplications such as targeted drug delivery and magnetic resonance imaging (MRI). nih.govsemanticscholar.org Uncoated MNPs are prone to aggregation in physiological media, rapid clearance by the immune system, and non-specific binding to proteins and cells, which severely limits their in vivo efficacy. semanticscholar.org

PEGylation, through reagents like this compound, provides a robust solution to these issues. The process involves the covalent attachment of PEG chains to the MNP surface, which must first be rendered reactive. A common method is to first coat the iron oxide core with a material that presents amine groups, such as aminosilane. Following this, the amine-functionalized MNPs are reacted with an amine-reactive PEG derivative like this compound. The succinimidyl carbonate end-group forms a stable covalent bond with the surface amines, creating a uniform and dense PEG layer. nanocs.net

This PEG shell imparts several beneficial properties. It provides steric hindrance, which prevents nanoparticle aggregation and enhances colloidal stability in biological fluids. mdpi.com Furthermore, the hydrophilic PEG layer reduces opsonization (the process by which particles are marked for phagocytosis), thereby prolonging the circulation time of the MNPs in the bloodstream. nih.gov This extended circulation is critical for allowing the nanoparticles to reach their target tissue, for example, a tumor, either passively through the enhanced permeability and retention (EPR) effect or through active targeting moieties that can be attached to the distal end of the PEG chain. nih.govbeilstein-journals.org

Detailed research has shown the impact of such surface modifications on the physicochemical properties of MNPs. The modification process can be monitored by measuring changes in particle size, surface charge (zeta potential), and magnetic properties. For instance, the hydrodynamic diameter of the nanoparticles is expected to increase after PEGylation, and the surface charge often becomes more neutral, which contributes to reduced non-specific interactions.

The table below presents typical characterization data for magnetic nanoparticles before and after surface modification with a PEG derivative, illustrating the successful functionalization.

Table 2: Physicochemical Properties of Modified Magnetic Nanoparticles

| Nanoparticle Type | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| Bare MNPs | 120 | 0.25 | +35 |

| Amine-Functionalized MNPs | 135 | 0.22 | +28 |

| PEG-Modified MNPs | 184 | 0.18 | -5 |

The data demonstrates a clear increase in hydrodynamic diameter upon PEGylation, consistent with the addition of a polymer layer. nih.gov The shift in zeta potential from positive to slightly negative indicates successful surface coating and predicts enhanced stability and reduced non-specific interactions in a physiological environment. nih.govnih.gov These modifications are essential for the development of effective MNP-based platforms for a wide range of advanced bioapplications. semanticscholar.org

Spectroscopic Techniques for Conjugate Analysis

Spectroscopic methods are fundamental in the initial characterization of this compound conjugates, providing critical information on reaction kinetics and covalent bond formation.

UV-Vis Spectroscopy for Quantification of Succinimidyl Moiety Hydrolysis

The conjugation reaction using this compound is often performed in aqueous buffers where the activated linker is susceptible to hydrolysis, a competing reaction to the desired aminolysis. UV-Vis spectroscopy provides a simple and continuous method to monitor the rate of this hydrolysis. The succinimidyl carbonate (SC) group, upon hydrolysis, releases N-hydroxysuccinimide (NHS). researchgate.net This released NHS molecule has a distinct UV absorbance maximum at approximately 260 nm under neutral to basic pH conditions. researchgate.netacs.orgnih.gov

By monitoring the increase in absorbance at 260 nm over time, a kinetic profile of the hydrolysis reaction can be established. researchgate.netacs.org This is crucial for optimizing reaction conditions, such as pH and temperature, to maximize conjugation efficiency while minimizing the degradation of the starting reagent. The rate of hydrolysis is highly pH-dependent, increasing significantly with higher pH values. researchgate.net

Table 1: UV-Vis Spectroscopic Parameters for NHS Release

| Analyte | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions | Reference |

|---|---|---|---|---|

| N-hydroxysuccinimide (NHS) | 260 nm | 9700 M⁻¹ cm⁻¹ | Basic pH | nih.gov |

| N-hydroxysuccinimide (NHS) | 260 nm | Not specified | pH 6.0, 7.0, 8.0 | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Linkage Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to confirm the covalent attachment of the PEG linker to the target molecule. The analysis focuses on identifying the vibrational frequencies of specific chemical bonds. Successful conjugation with this compound results in the formation of a stable carbamate (urethane) linkage. researchgate.net

The FTIR spectrum of the purified conjugate will show the appearance of new characteristic peaks corresponding to the carbamate bond, typically in the region of 1700-1730 cm⁻¹ (C=O stretching). researchgate.net Concurrently, the characteristic absorption bands of the succinimidyl carbonate reactant would disappear. The spectra of the conjugate can be compared to the spectra of the starting materials (the unmodified molecule and the PEG reagent) to confirm that the chemical modification has occurred. ptbreports.orgnih.gov The presence of the strong C-O-C ether stretch from the PEG backbone (around 1100-1130 cm⁻¹) will also be a prominent feature in the conjugate's spectrum. researchgate.net

Table 2: Key FTIR Vibrational Frequencies for Conjugate Characterization

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| Carbamate (Urethane) | C=O Stretch | ~1700-1730 | Confirmation of successful linkage | researchgate.net |

| Amide I (Protein) | C=O Stretch | ~1654 | Protein secondary structure integrity | nih.gov |

| Amide II (Protein) | N-H Bend, C-N Stretch | ~1548 | Protein secondary structure integrity | nih.gov |

| PEG Backbone | C-O-C Ether Stretch | ~1100-1130 | Presence of the PEG moiety | researchgate.net |

Chromatographic and Electrophoretic Separations

Separation techniques are essential for determining the purity, size, and charge distribution of the final conjugate population, which is often heterogeneous.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Conjugate Purity and Size Assessment

SDS-PAGE is a widely used, robust method for assessing the outcome of a PEGylation reaction. iosrjournals.org When a protein is conjugated with one or more m-PEG3 chains, its hydrodynamic radius increases significantly. In an SDS-PAGE gel, this increase in size causes the PEGylated protein to migrate slower than its unmodified counterpart, resulting in a band shift to a higher apparent molecular weight. researchgate.netiosrjournals.org

This technique allows for a qualitative and semi-quantitative assessment of the reaction mixture, showing bands corresponding to the unmodified protein, mono-PEGylated, di-PEGylated, and other higher-order species. researchgate.net The purity of the final product can be estimated by the relative intensity of these bands. However, it is important to note that PEGylated proteins often produce broad or smeared bands on the gel, which can be attributed to the polydispersity of the PEG chain and interactions between the PEG and the SDS detergent. nih.gov Staining methods using Coomassie Blue for the protein and a barium chloride-iodine mixture for the PEG can be used for dual detection. researchgate.net

Table 3: Typical Observations in SDS-PAGE Analysis of PEGylated Proteins

| Species | Migration Pattern | Reason | Reference |

|---|---|---|---|

| Unmodified Protein | Migrates at its expected molecular weight | Baseline for comparison | iosrjournals.org |

| Mono-PEGylated Protein | Migrates significantly slower (higher apparent MW) | Increased hydrodynamic radius from one PEG chain | researchgate.netresearchgate.net |

| Di- and Poly-PEGylated Protein | Migrates progressively slower | Additive effect of multiple PEG chains on hydrodynamic size | researchgate.net |

| PEGylated Protein Bands | Often appear broad or smeared | Polydispersity of PEG and PEG-SDS interactions | nih.gov |

Isoelectric Focusing Electrophoresis (IEF) for Charge Heterogeneity Analysis

The reaction of this compound with a primary amine, such as the ε-amino group of a lysine (B10760008) residue or an N-terminal amine, results in the formation of a neutral carbamate linkage. This process neutralizes the positive charge of the protonated amine at physiological pH. nih.gov Isoelectric focusing (IEF) separates molecules based on their isoelectric point (pI), the pH at which they have no net electrical charge.

Table 4: Principles of IEF for PEGylated Conjugate Analysis

| Analytical Technique | Principle of Separation | Application to PEG-SC Conjugates | Key Finding | Reference |

|---|---|---|---|---|

| Gel IEF / Capillary IEF (cIEF) | Separation based on isoelectric point (pI) in a pH gradient. | The reaction neutralizes a positive charge on an amine group, lowering the pI. | Separation and quantification of species with different degrees of PEGylation (e.g., mono-, di-PEGylated). | nih.govnih.gov |

Mass Spectrometry for Molecular Weight and Site-Specific Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of PEGylated conjugates, providing precise molecular weight information and enabling the identification of specific modification sites. walshmedicalmedia.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed. walshmedicalmedia.comcreative-proteomics.com

Analysis of the intact conjugate by MS can determine its molecular weight with high accuracy. This allows for confirmation of the degree of PEGylation by observing mass shifts corresponding to the addition of one or more m-PEG3 units. walshmedicalmedia.com For instance, a mono-PEGylated protein will exhibit a mass increase equal to the mass of the m-PEG3-carbonate moiety.

To determine the exact location of the PEGylation, a bottom-up proteomics approach is used. tandfonline.com The PEGylated protein is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The PEGylated peptides will be retained differently during chromatography and will show a characteristic mass addition in the MS scan. Fragmentation of these PEGylated peptides in the MS/MS scan allows for the sequencing of the peptide and the unambiguous identification of the specific amino acid residue (e.g., a particular lysine) that was modified. tandfonline.comnih.gov

Table 5: Mass Spectrometry Approaches for Conjugate Characterization

| Technique | Information Provided | Methodology | Reference |

|---|---|---|---|

| MALDI-TOF MS / ESI-MS | Average molecular weight, degree of PEGylation (number of attached PEGs) | Analysis of the intact conjugate | walshmedicalmedia.comcreative-proteomics.com |

| LC-MS/MS (Peptide Mapping) | Site-specific location of PEG attachment | Enzymatic digestion of the conjugate followed by separation and fragmentation of the resulting peptides | tandfonline.comnih.gov |

Compound Name Table

| Compound Name |

|---|

| This compound |

| N-hydroxysuccinimide (NHS) |

| Sodium Dodecyl Sulfate |

| Glycine |

| Taurine |

Analytical Methodologies for Characterization of M Peg3 Succinimidyl Carbonate Conjugates

Matrix-Based Methods

The fundamental principle of MALDI-TOF involves co-crystallizing the analyte (the PEGylated conjugate) with a large excess of a small, UV-absorbing molecule called a matrix. utoronto.ca A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase as predominantly singly charged ions. utoronto.ca These ions are then accelerated into a flight tube, and their time-of-flight to a detector is measured. The time taken is proportional to the mass-to-charge ratio (m/z), allowing for precise molecular weight determination. utoronto.ca

Research Findings and Application

The primary indicator of a successful conjugation reaction with this compound is a distinct shift in the molecular weight of the target molecule, which is readily observable in the MALDI-TOF spectrum. nih.gov For instance, the analysis of a PEGylated peptide will show a new distribution of peaks at a higher molecular weight corresponding to the mass of the original peptide plus the mass of the attached PEG linker. researchgate.net

In a study involving the PEGylation of the FUD peptide (Functional Upstream Domain), MALDI-TOF MS was used to verify the molecular weight of the resulting conjugate. The analysis confirmed the attachment of a single 21.3 kDa PEG unit to the 6 kDa FUD peptide, yielding a conjugate with a mass of 27.3 kDa. nih.gov Similarly, when amylin was conjugated with a 5 kDa mPEG-succinimidyl carbonate (mPEG-SC), the resulting monoPEGylated product showed a molecular weight of approximately 8-9 kDa. nih.gov

For sample preparation, specific matrices are chosen to optimize ionization. Alpha-cyano-4-hydroxycinnamic acid (CHCA or HCCA) and sinapinic acid (SA) are common matrices used for peptide and protein analysis. researchgate.netresearchgate.net In some cases, cationizing agents like sodium chloride (NaCl) are added to the matrix/sample mixture to promote the formation of sodiated adducts, which can improve signal quality for PEGylated molecules. researchgate.netresearchgate.net

The "TOF/TOF" capability of modern instruments allows for tandem mass spectrometry (MS/MS) experiments. In this mode, a specific parent ion (e.g., the mono-PEGylated peptide) is selected from the initial TOF analysis, fragmented, and the resulting fragment ions are analyzed in a second TOF stage. researchgate.net This fragmentation can provide sequence information about the peptide or protein backbone. By comparing the fragmentation pattern of the PEGylated peptide to its unmodified counterpart, it is possible to identify the specific site of modification, such as which lysine (B10760008) residue the this compound has attached to. researchgate.netcreative-proteomics.com

The following interactive table summarizes findings from various studies using MALDI-TOF to characterize PEGylated biomolecules.

| Analyte | Original Mass (Da) | PEG Mass (Da) | Conjugate Mass (Da) | Matrix Used | Reference |

| MGF Peptide | 2,869 | ~1,500 | ~5,000 | α-cyano-4-hydroxycinnamic acid | researchgate.net |

| FUD Peptide | ~6,000 | ~21,300 | ~27,300 | α-cyano-4-hydroxycinnamic acid | nih.gov |

| Ubiquitin | 8,542 | ~5,000 | ~13,000 | α-cyano-4-hydroxycinnamic acid | researchgate.net |

| rhG-CSF | 18,400 | ~5,000 | 23,600 | 4-hydroxy-α-cyano-cinnamic acid | researchgate.net |

| Amylin | ~3,900 | ~5,000 | ~8,900 (monoPEGylated) | Not specified in direct context | nih.gov |

| Fc-PEG-OH | 3,737 | N/A (Functionalized) | 4,017 (Fc-PEG-Pyrene) | DCTB | rsc.org |

Challenges and Future Research Directions in M Peg3 Succinimidyl Carbonate Chemistry

Optimizing Reaction Specificity and Minimizing Heterogeneity in Bioconjugation

A primary challenge in using m-PEG3-succinimidyl carbonate, and N-hydroxysuccinimide (NHS) esters in general, is controlling the reaction's specificity to produce a homogeneous product. tandfonline.com The succinimidyl carbonate group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form stable carbamate (B1207046) (urethane) linkages. scielo.brgoogle.commdpi.com However, this reaction is not entirely specific.

Challenges in Specificity:

Side Reactions: Besides the intended reaction with primary amines, NHS esters can react with other nucleophilic residues on a protein's surface. These include the hydroxyl groups of tyrosine, serine, and threonine, and the imidazole (B134444) group of histidine. unige.chrsc.orgcreativepegworks.com These side reactions occur at a slower rate than with amines but can still lead to a heterogeneous mixture of products. rsc.org For instance, the reaction of succinimidyl carbonate with histidine can form a hydrolytically unstable carbamate linkage. creativepegworks.com

Influence of pH: The reaction's selectivity is highly dependent on the pH of the solution. To favor reaction at the N-terminus over lysine residues, the pH is typically controlled to be between 7.6 and 8.0, exploiting the difference in pKa values between the N-terminal α-amino group (pKa ~7.6-8.0) and the lysine ε-amino group (pKa ~9.3-10.5). scielo.br However, even with careful pH control, achieving perfect N-terminal specificity is difficult, and some modification of lysine residues often occurs. scielo.br

Product Heterogeneity: The presence of multiple lysine residues on a protein surface often leads to random PEGylation, resulting in a mixture of conjugates with varying numbers of PEG chains attached at different locations (positional isomers). scielo.brleadinglifetechnologies.com This heterogeneity complicates the purification and characterization of the final product and can lead to batch-to-batch variability, a significant concern for therapeutic applications. scielo.bracs.org

Future research is focused on developing strategies to achieve site-specific PEGylation, which would yield a single, well-defined product. This includes optimizing reaction conditions and exploring enzymatic methods or protein engineering to introduce a unique reaction site. acs.orgucl.ac.be

Development of Novel m-PEG-Succinimidyl Carbonate Derivatives with Enhanced Properties

To address the limitations of first-generation PEGylation reagents, there is considerable research into developing novel derivatives with improved characteristics. scielo.br The goal is to create "smart" PEG systems that offer more than just a steric shield. mdpi.com

Areas of Development:

Cleavable Linkers: Derivatives incorporating cleavable linkers are being designed to release the native protein or drug from the PEG chain under specific physiological conditions. This is particularly important for drugs that need to be released inside a target cell to be active. Linkages that are sensitive to pH, enzymes, or redox conditions are being explored.

Branched and Multi-Arm Architectures: Moving beyond linear PEG chains, branched structures like Y-shaped and multi-arm PEGs have been developed. scielo.brnih.gov These architectures can provide a more effective "umbrella-like" shield for the conjugated protein, further enhancing its stability and reducing immunogenicity compared to linear PEGs of the same total molecular weight. scielo.brcreativepegworks.com

Alternative Polymers: Concerns about the potential immunogenicity of PEG itself, leading to the production of anti-PEG antibodies, have spurred research into alternative polymers. mdpi.comnih.gov Polymers like poly(2-oxazoline)s are being investigated as potential replacements that may offer similar benefits with reduced immunogenic potential. nih.gov

The table below summarizes some of the advanced PEG structures being developed.

| PEG Architecture | Description | Potential Advantage |

| Linear PEG | A single, straight polymer chain. | Simplest form, widely used in first-generation products. |

| Branched PEG (Y-shaped) | Two linear PEG chains linked to a single reactive group. | Provides enhanced steric shielding and protection compared to linear PEG of the same mass. scielo.brcreativepegworks.com |

| Multi-arm PEG | Multiple PEG chains extending from a central core. | High molecular weight with a globular shape, often used for creating hydrogels and drug delivery systems. jenkemusa.com |

| Cleavable PEG | Contains a linker designed to break under specific conditions (e.g., pH, enzymes). | Allows for controlled release of the attached molecule at the target site. |

Advancements in Scalable Synthesis for Research and Pre-Clinical Applications

The production of high-quality, well-defined this compound and its derivatives on a large scale presents significant challenges. leadinglifetechnologies.com Addressing these is crucial for moving from laboratory research to pre-clinical and clinical development.

Key Synthesis Challenges:

Purity of Starting Materials: The synthesis begins with m-PEG3-OH, which must be of high purity and have a low polydispersity index (PDI)—a measure of the uniformity of the polymer chain lengths. creativepegworks.comacs.org Traditional PEG synthesis results in a mixture of different chain lengths, which complicates the final product. acs.orgucl.ac.be Significant effort is being directed toward synthetic methods that produce more uniform, or monodisperse, PEGs. acs.org

Cost and Scalability: The multi-step synthesis and rigorous purification required for high-purity PEG reagents contribute to their high cost, especially for uniform PEGs. acs.org Developing more efficient, cost-effective, and scalable synthetic routes is a major goal for process chemists to make these reagents more accessible for large-scale applications. nih.gov

Researchers are exploring one-pot synthesis procedures and more efficient purification techniques to streamline the manufacturing process and reduce costs. google.com

Exploration of New Applications in Emerging Biomedical Fields

While PEGylation is well-established for improving the pharmacokinetics of protein drugs, the unique properties of this compound and its next-generation derivatives are opening doors to new applications in various biomedical fields.

Emerging Applications:

Targeted Drug Delivery: Heterobifunctional PEG derivatives, which have different reactive groups at each end, can be used to link targeting ligands (like antibodies or peptides) to drug-loaded nanoparticles or liposomes. jenkemusa.comconicet.gov.ar For example, a PEG linker can be used to attach a folate molecule to a nanoparticle to target cancer cells that overexpress the folate receptor. nih.gov

Hydrogel Formation: Multi-arm PEGs with reactive terminal groups like succinimidyl carbonate are valuable for creating biocompatible hydrogels. jenkemusa.commdpi.com These hydrogels can be used for controlled drug release, as scaffolds in tissue engineering, or as wound sealants. jenkemusa.comacs.org By crosslinking with other polymers or proteins, hydrogels with tunable mechanical properties and degradation profiles can be created. mdpi.com

Surface Modification: PEGylation is widely used to modify the surfaces of medical devices, nanoparticles, and diagnostic platforms. windows.netinterchim.fr A coating of PEG can significantly reduce the non-specific binding of proteins and cells, which is critical for improving the biocompatibility of implants and enhancing the signal-to-noise ratio in diagnostic assays. windows.net

The continued development of PEG chemistry promises to expand its role beyond traditional drug enhancement into the core of advanced materials and systems for diagnostics and regenerative medicine. bccresearch.com

Q & A

Q. What is the primary role of m-PEG3-succinidyl carbonate in bioconjugation protocols, and how does its structure influence reactivity?

m-PEG3-succinidyl carbonate is a heterobifunctional crosslinker used to conjugate amine-containing biomolecules (e.g., proteins, peptides) with hydroxyl or carboxyl groups. The succinimidyl carbonate group reacts selectively with primary amines under mild alkaline conditions (pH 7.5–9.0), forming stable carbamate bonds, while the PEG spacer enhances solubility and reduces steric hindrance . The short PEG3 chain balances hydrophilicity and spatial flexibility, making it suitable for applications requiring minimal interference with biomolecular interactions .

Q. How should buffer conditions be optimized for efficient conjugation using m-PEG3-succinidyl carbonate?

- pH : Use buffers like PBS or HEPES (pH 8.0–8.5) to maximize amine reactivity while minimizing hydrolysis of the succinimidyl group. Avoid Tris-based buffers, as they compete with target amines .

- Temperature : Conduct reactions at 4°C to 25°C; higher temperatures accelerate hydrolysis.

- Molar Ratio : A 5–10:1 molar excess of m-PEG3-succinidyl carbonate to the target biomolecule ensures complete conjugation. Post-reaction, remove unreacted reagent via dialysis or size-exclusion chromatography .

Q. What analytical techniques are essential for confirming successful conjugation?

- MALDI-TOF/MS : Detects mass shifts corresponding to PEGylation.

- UV-Vis Spectroscopy : Quantifies PEG incorporation using characteristic absorption peaks (e.g., 280 nm for proteins).

- SDS-PAGE : Resolves size differences between conjugated and unconjugated species. Include reducing conditions to confirm covalent bonding .

Advanced Research Questions

Q. How can researchers quantify PEGylation efficiency and address batch-to-batch variability in conjugation yields?

- Fluorometric Assays : Use amine-reactive dyes (e.g., fluorescamine) to quantify free amines post-conjugation. A decrease in fluorescence correlates with PEGylation efficiency .

- HPLC-SEC : Separates conjugated products from unreacted components; integrate peak areas to calculate yield. Variability often arises from inconsistent reagent purity or storage conditions (e.g., hydrolysis). Standardize reagent aliquoting and storage at –20°C in anhydrous DMSO .

Q. What strategies mitigate hydrolysis of m-PEG3-succinidyl carbonate during long-term storage or in aqueous reaction environments?

- Lyophilization : Store the reagent in lyophilized form under argon to prevent moisture exposure.

- In-Situ Activation : Prepare fresh solutions in anhydrous DMSO immediately before use.

- Kinetic Monitoring : Use NMR (e.g., ¹H NMR in D₂O) to track hydrolysis rates and adjust reaction timelines accordingly .

Q. How can researchers validate the absence of nonspecific binding when using m-PEG3-succinidyl carbonate in multistep syntheses (e.g., nanoparticle functionalization)?

- Control Experiments : Include reactions lacking the target amine group to identify nonspecific adsorption.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics before and after PEGylation to confirm specificity.

- Blocking Agents : Pre-treat surfaces with BSA or casein to minimize hydrophobic interactions .

Q. What computational or experimental approaches predict the steric effects of PEG3 spacers on biomolecular interactions?

- Molecular Dynamics (MD) Simulations : Model the PEG3 spacer’s flexibility and its impact on ligand-receptor docking.

- Competitive Binding Assays : Compare the activity of PEGylated vs. non-PEGylated variants using ELISA or fluorescence polarization. Reduced activity may indicate steric hindrance .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies in reported reaction kinetics for m-PEG3-succinidyl carbonate across studies?

- Standardize Conditions : Replicate experiments using identical buffer pH, temperature, and purity grades.

- Hydrolysis Correction : Use UV-Vis to measure residual active ester content before reactions. Normalize kinetic data to account for pre-reaction hydrolysis .

Q. What statistical methods are appropriate for analyzing dose-response data in PEGylation toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.